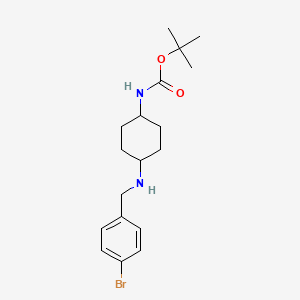

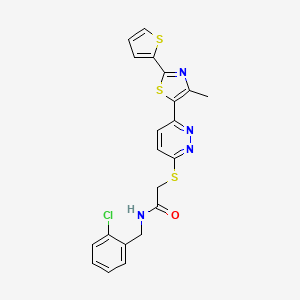

![molecular formula C23H21NO5 B2968100 Benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate CAS No. 898456-97-8](/img/structure/B2968100.png)

Benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a benzyl group, an indole group, and a pyran group. The benzyl group is a common substituent in organic chemistry with the formula C6H5CH2. The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrans are six-membered heterocyclic, non-aromatic rings with one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple cyclic structures. The benzyl, indole, and pyran groups each contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzyl, indole, and pyran groups. Each of these groups has distinct reactivity patterns. For example, the benzyl group can participate in reactions such as oxidation and halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyran group could influence its solubility .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Benzopyran derivatives have been synthesized and characterized for various applications, including their potential in biological activities. For instance, the synthesis of isomeric hexahydro-tetramethyl-benzopyran-ones and their enantiodifferentiation reveals the chemical interest in benzopyran derivatives for their unique structural properties and potential applications in natural product synthesis and chiral differentiation (Schmidt et al., 1995). Similarly, one-pot synthesis strategies have been developed for 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the versatility of benzopyran-related structures in facilitating complex organic syntheses (Ahmed et al., 2016).

Biological Activities

Benzopyran derivatives exhibit a wide range of biological activities. Studies on compounds like "3,4,6-Tri-O-acetyl-D-galactal" have shown that they can be converted into chiral benzopyrans, chromenes, and chromans under certain catalytic conditions, which are important for their cytotoxic properties and potential therapeutic applications (Simelane et al., 2014). Additionally, photocleavage studies of fluorescent amino acid conjugates bearing benzopyran linkages provide insights into the stability and photochemical properties of these compounds, which can be relevant for designing photo-responsive drug delivery systems (Fonseca et al., 2007).

Chemical Synthesis and Reactions

The chemical synthesis and reactions of benzopyran derivatives are fundamental for exploring their potential applications. For example, electrophilic cyclization has been used to produce 3,4-disubstituted 2H-benzopyrans, showcasing the method's efficiency and functional group tolerance, which is crucial for the development of novel organic compounds with potential pharmaceutical applications (Worlikar et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5/c25-21-12-19(13-24-11-10-18-8-4-5-9-20(18)24)27-15-22(21)28-16-23(26)29-14-17-6-2-1-3-7-17/h1-9,12,15H,10-11,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDROKDSMFWVMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-[cyclopropyl(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2968029.png)

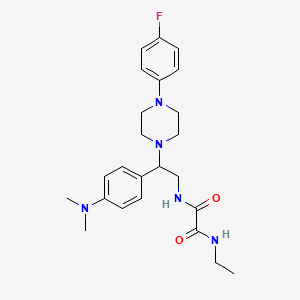

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2968031.png)

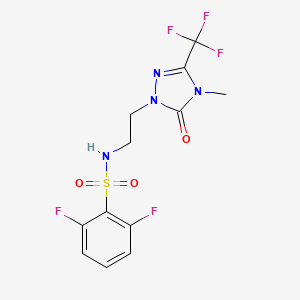

![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2968033.png)

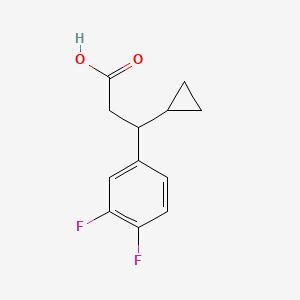

![ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2968034.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}butanamide](/img/structure/B2968035.png)